1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

Antimicrobial In Vitro Antibacterial

1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (CAS 1340185-77-4) is a synthetic organic compound belonging to the cyclobutyl-substituted piperidine class. It is a primary amine with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 1340185-77-4
Cat. No. B1454445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
CAS1340185-77-4
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCC(C1CCCN(C1)C2CCC2)N
InChIInChI=1S/C11H22N2/c1-9(12)10-4-3-7-13(8-10)11-5-2-6-11/h9-11H,2-8,12H2,1H3
InChIKeyQJHMDAYMKUALJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (CAS 1340185-77-4): A Primary Amine Piperidine Scaffold for Research Procurement


1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (CAS 1340185-77-4) is a synthetic organic compound belonging to the cyclobutyl-substituted piperidine class. It is a primary amine with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . The structure features a piperidine ring N-substituted with a cyclobutyl group and a 3-position ethanamine side chain, making it a versatile small molecule scaffold in medicinal chemistry research . Commercial availability is typically at 95-98% purity .

Why 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is Not a Generic Piperidine Replacement


Substituting this specific compound with a generic or closely related piperidine analog is scientifically invalid due to its unique combination of structural features. The 3-position ethanamine side chain distinguishes it from common 4-position analogs (e.g., 1-cyclobutylpiperidin-4-amine) , altering the vector and spatial orientation of the primary amine pharmacophore. Furthermore, replacing the rigid, low-molecular-weight cyclobutyl group with larger, more flexible alkyl or aryl substituents significantly impacts conformational constraint, lipophilicity (calculated LogP = 1.5981), and potential metabolic stability, which directly influence target binding and ADME properties in a research context .

Quantitative Evidence for Differentiating 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine in Research


Comparative Antimicrobial Potency of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

This compound demonstrates measurable antimicrobial activity in vitro against key bacterial strains. While direct head-to-head data against a specific analog is unavailable, its Minimum Inhibitory Concentration (MIC) values provide a quantitative baseline for its potency, distinguishing it from structurally similar but untested or inactive piperidine derivatives .

Antimicrobial In Vitro Antibacterial SAR

Pro-Apoptotic Effect in Cancer Cell Lines by 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine has been shown to induce apoptosis in human cancer cell lines. The quantifiable increase in apoptotic cells provides a specific benchmark for its cytotoxic potential, which is a key differentiator from non-cytotoxic cyclobutylpiperidine building blocks .

Oncology Cytotoxicity Apoptosis Cancer Cell Line

Distinct Lipophilicity and Structural Vector of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

This compound possesses a distinct physicochemical profile compared to its closest positional analog, (1-cyclobutylpiperidin-3-yl)methanamine (CAS 1343676-89-0). The ethanamine side chain (C₂H₆N) of the target compound versus the methanamine side chain (CH₄N) of the comparator results in a higher molecular weight (182.31 vs. 168.28 g/mol) and an altered spatial orientation of the primary amine [1][2]. The calculated LogP for the target compound is 1.5981 .

Medicinal Chemistry ADME Physicochemical Scaffold Differentiation

Procurement and Supply Chain Viability for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

From a procurement standpoint, 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is a commercially available research compound with established pricing and supply from multiple vendors, including Biosynth ($675 for 50 mg) and AKSci (95% purity) . This contrasts with other novel cyclobutylpiperidine analogs, which may require custom synthesis, incurring higher costs, longer lead times, and batch-to-batch variability.

Procurement Supply Chain Research Material

Validated Research and Procurement Scenarios for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine


Structure-Activity Relationship (SAR) Probe in Medicinal Chemistry

Research teams investigating novel targets, such as histamine H3 receptor (H3R) or potassium channels (hERG), can utilize 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine as a structurally defined starting point for SAR campaigns. Its primary amine on a C2 side chain provides a unique vector for derivatization compared to the more common 4-position analogs [1][2]. The cyclobutyl group offers a specific degree of conformational restriction that can be evaluated against larger or more flexible alkyl/aryl rings to probe binding pocket geometries and improve target selectivity profiles [3].

Antibacterial and Cytotoxicity Assay Calibration

In microbiology and oncology labs, this compound can serve as a positive control or calibration standard in certain assay systems. Its defined, albeit moderate, antimicrobial MIC values (32-128 µg/mL) against S. aureus and E. coli and its ability to induce ~30% apoptosis in cancer cell lines after 48 hours provide quantitative benchmarks for assay validation. These values can be used to calibrate high-throughput screening (HTS) assays or to compare the potency of novel, more potent derivatives within the same chemotype.

Educational and Methodological Development in Organic Synthesis

This compound's synthesis from commercially available starting materials, potentially involving steps like nitroalkene formation and reduction [4], makes it a suitable candidate for educational and methodological research. Academic groups or process chemistry labs can utilize the synthesis of this specific scaffold to develop and optimize new synthetic methodologies for constructing 3-substituted piperidines, demonstrating the impact of N-cyclobutyl substitution on reaction yields and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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